Lignosulfonic acid, calcium salt

説明

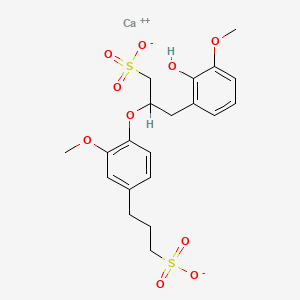

Structure

3D Structure of Parent

特性

IUPAC Name |

calcium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAGRZNBULDMBW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24CaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8061-52-7 | |

| Record name | Calcium lignosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008061527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lignosulfonic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lignosulfonic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Calcium lignosulfonate is an amorphous, light yellow-brown to brown powder. fao.orgfao.org It is readily soluble in water but practically insoluble in organic solvents. fao.org The chemical structure is a complex and random polymer of three primary aromatic alcohols: coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol, with coniferyl alcohol being the principal unit. fao.orgfao.org The presence of sulfonate groups attached to the polymer backbone confers its water solubility. fao.org

| Property | Description |

| Appearance | Light brown to dark brown powder or liquid. greenagrochem.com |

| Molecular Formula | C20H24CaO10S2 lignosulfonate.com |

| Molecular Weight | Varies widely, typically from 1,000 to over 400,000 g/mol . A commercial product has a weight-average molecular weight range of 40,000 to 65,000. fao.orgmdpi.com |

| Solubility | Soluble in water; practically insoluble in organic solvents. fao.org |

| pH (1% aqueous solution) | Approximately 3 to 11. greenagrochem.com |

| Thermal Stability | Decomposes at temperatures above 200–250°C. greenagrochem.com |

Sophisticated Characterization Techniques and Structural Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in calcium lignosulfonate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the types and quantities of hydroxyl groups in lignosulfonates.

¹³C NMR spectroscopy helps identify the main structural units. For instance, spectra of calcium lignosulfonate show characteristic signals for methoxyl groups at approximately 56 ppm and signals for the lignin (B12514952) side-chain or residual carbohydrates around 73 ppm. researchgate.net Aromatic moieties, both protonated and non-protonated, are typically observed at 134, 145, and 152 ppm. researchgate.net

³¹P NMR spectroscopy is a highly accurate method for quantifying different types of hydroxyl groups (aliphatic, phenolic, and carboxylic) after derivatization. nih.govrsc.org This technique has revealed that lignosulfonates generally have a lower content of phenolic hydroxyl groups compared to other technical lignins like kraft lignin, suggesting a more polymeric structure with more intact native side chains, such as β-O-4 units. nih.gov However, the analysis is often challenging due to the poor solubility of lignosulfonates in common organic solvents. nih.govrsc.org To overcome this, specialized solvent systems, such as those incorporating ionic liquids (e.g., 1-ethyl-3-methylimidazolium (B1214524) chloride) with traditional solvents like DMF/pyridine, have been developed to ensure complete dissolution for accurate liquid-state NMR analysis. rsc.org

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the key functional groups within the calcium lignosulfonate molecule. escholarship.orgmdpi.com The FT-IR spectrum provides a molecular fingerprint, revealing characteristic absorption bands that confirm its structure.

Key absorptions include a broad band around 3403 cm⁻¹ corresponding to the stretching vibration of hydroxyl (O-H) groups in phenolic and aliphatic structures. mdpi.com The presence of sulfonate groups, a defining feature of lignosulfonates, is confirmed by characteristic bands at approximately 1210-1220 cm⁻¹, 1037 cm⁻¹, and 655 cm⁻¹. fao.orgfao.orgchinalignin.com Other significant peaks relate to the lignin backbone, including vibrations of the aromatic ring and carbon-hydrogen bonds. mdpi.comresearchgate.net Chemical interactions, such as the formation of new C-O ether-type bonds when calcium lignosulfonate is used as a binder with other materials, can also be detected using FT-IR. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3403 | O-H stretching vibration (hydroxyl groups) | mdpi.com |

| 1634 | H-O-H bending vibration (crystal water) | mdpi.com |

| 1210-1220 | S=O stretching (sulfonate groups) | fao.orgfao.orgchinalignin.com |

| 1037 | Symmetric S=O stretching (sulfonate groups) | fao.orgfao.orgchinalignin.com |

| 655 | C-S stretching (sulfonate groups) | fao.orgfao.orgchinalignin.com |

| 2800-3000 | C-H stretching (CH₂ groups) | researchgate.net |

| 1400-1500 | C-H bending (CH₂ groups) | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward technique used to confirm the presence of aromatic structures within calcium lignosulfonate. The analysis of an aqueous solution reveals a characteristic absorption maximum at approximately 280 nm. fao.orgfao.org This absorption is attributed to the electronic transitions within the phenyl groups that are fundamental units of the lignin polymer. fao.orgchinalignin.com

The UV spectrum is also sensitive to pH. The ionization of phenolic hydroxyl groups under alkaline conditions causes a shift in the absorption spectrum. acs.org By subtracting the spectrum at a neutral pH from the spectrum at an alkaline pH, an ionization difference spectrum is obtained, which can be used to quantify the phenolic hydroxyl content. acs.org

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the chemical characterization of complex polymers like lignosulfonates. csic.escore.ac.uk The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), breaking it down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. nih.govwaters.com

This method provides detailed information on the composition of the lignin backbone, particularly the relative abundance of its primary structural units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). csic.es For calcium lignosulfonate derived from softwood, the pyrolysis products are predominantly guaiacyl-type compounds. csic.es The technique is also effective in identifying low molecular weight sulfur compounds, such as sulfur dioxide and dimethyl sulfide, which are released from the sulfonate groups during pyrolysis. csic.es This makes Py-GC/MS a rapid and highly sensitive method for analyzing small sample amounts without requiring prior chemical degradation. csic.esnih.gov

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.comusgs.gov When a sample is irradiated with high-energy X-rays, its constituent atoms emit secondary (or fluorescent) X-rays at energies characteristic of each element. clu-in.org The intensity of these emitted X-rays is proportional to the concentration of the element in the sample.

For calcium lignosulfonate, XRF is used for the quantitative analysis of key elements, primarily calcium and sulfur. This technique confirms the presence of calcium from the calcium bisulfite used in the pulping process and sulfur from the sulfonation of the lignin. chinalignin.comresearchgate.net Studies have noted that the calcium content in calcium lignosulfonate is typically low, in the range of 4% to 6%. mdpi.com XRF provides a practical and often cost-effective alternative to other elemental analysis methods like ICP-MS, especially for routine quality control. nih.gov

Morphological and Microstructural Characterization

The physical form and microstructure of calcium lignosulfonate particles are important for many of its applications, influencing properties like dispersibility and interaction with other materials. Techniques such as Scanning Electron Microscopy (SEM) are employed for this characterization.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of calcium lignosulfonate. SEM analysis reveals that calcium lignosulfonate typically consists of particles with irregular shapes and a range of sizes. nih.gov In various applications, such as when used as a filler in rubber composites, SEM images have shown good dispersion and distribution of calcium lignosulfonate particles within the matrix, leading to a homogeneous structure. researchgate.net

When processed into pellets, for instance with coal fines, the porosity and inter-particle contact can be examined. scielo.org.zaresearchgate.net Studies on cementitious materials have demonstrated that SEM can reveal the microstructure, showing particles that can be crystalline and take on spherical, cubic, or needle-like forms. nih.gov For example, in one analysis of calcium silicate-based cements, particle sizes were observed to range from approximately 0.2 µm to over 50 µm. nih.gov The technique is also invaluable for observing the interaction and adhesion of calcium lignosulfonate with other materials at a microscopic level.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the observation of the internal structure and nanoscale features of calcium lignosulfonate. Research employing TEM has indicated that calcium lignosulfonate possesses a globular or spherical structure. tandfonline.com These globules can form locally regular colloidal assemblies with diameters in the range of approximately 200 to 300 nanometers. tandfonline.com This nanoscale globular morphology is fundamental to its behavior as a dispersant, as these colloidal particles govern its interaction at interfaces.

X-ray Diffraction (XRD) and Wide-Angle X-ray Diffraction (WAXD)

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline or amorphous nature of materials. Analysis of calcium lignosulfonate consistently shows that it is an amorphous material, lacking a long-range ordered crystalline structure. fao.orgfao.org This is evidenced by the absence of sharp Bragg peaks in its diffraction pattern, which instead shows broad humps characteristic of non-crystalline substances.

When mixed with other materials, such as in soil modification, XRD analysis has shown that the mineral composition of the mixture can change. For instance, studies on loess modified with calcium lignosulfonate indicated that it can react with minerals like albite to form quartz, or lead to the formation of calcite and dolomite (B100054), which can enhance the mechanical properties of the soil. encyclopedia.pub In studies of pellets made from coal fines and calcium lignosulfonate, XRD has been used to perform mineralogical analysis to identify and semi-quantify the mineral components. researchgate.net

Wide-Angle X-ray Diffraction (WAXD), a subset of XRD focusing on larger angles, corroborates the amorphous nature of polymers like lignosulfonates. ndhu.edu.twwikipedia.org The technique is particularly useful for examining materials that are not fully crystalline, providing information on the degree of crystallinity and molecular arrangement over short distances. wikipedia.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to study surfaces at the atomic and molecular scale. nih.govdtic.mil It can provide topographical images and measure forces between the probe tip and the sample surface, yielding insights into adhesion and mechanical properties. nih.gov

In the context of lignosulfonates, AFM has been employed to quantitatively investigate their dispersion mechanism. For example, in a lignosulfonate/silica (B1680970) system, AFM was used to measure the repulsive forces between silica particles in a lignosulfonate solution. researchgate.net The results demonstrated that the repulsive force was stronger in the presence of lignosulfonate, confirming its role in enhancing dispersion stability. researchgate.net AFM can also be used to study the adsorption of polymer molecules onto surfaces. By measuring the interaction forces, it can be determined how molecules like calcium lignosulfonate arrange themselves on a substrate, for instance, by forming anchor points (trains) and unattached segments (loops and tails). mdpi.com This provides a fundamental understanding of its function as a surface-active agent.

X-Computed Tomography (X-CT) for Porosity and Pore Distribution

X-ray Computed Tomography (X-CT) is a non-destructive three-dimensional imaging technique that allows for the visualization and quantification of the internal structure of materials, including porosity and pore distribution. mdpi.comyoutube.com The technique reconstructs a 3D volume from a series of 2D X-ray images taken at different angles. youtube.com

For materials incorporating calcium lignosulfonate, such as pellets or composites, X-CT can be used to analyze their internal porosity. For instance, the porosity of pellets made from coal fines and calcium lignosulfonate was determined to be significantly reduced compared to the raw coal fines, indicating closer contact and compaction on a structural level. scielo.org.za In one study, the porosity of the raw coal fines was 0.688, while the pellet containing 7.5 wt.% calcium lignosulfonate had a porosity of 0.325. scielo.org.za This quantitative analysis of pore volume, size, and spatial distribution is critical for understanding the mechanical and physical properties of the final product. nih.govresearchgate.netresearchgate.net

Surface Chemistry and Colloidal State Analysis

The effectiveness of calcium lignosulfonate as a dispersant and stabilizer is governed by its behavior at solid-liquid interfaces and the stability of its colloidal suspensions. Zeta potential measurements are a key tool for analyzing these properties.

Zeta Potential Measurements for Suspension Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a critical indicator of the stability of a colloidal system. For calcium lignosulfonate, which is an anionic polyelectrolyte, the sulfonate (-SO₃⁻) groups impart a negative charge to the polymer in aqueous solutions. greenagrochem.com

This negative charge leads to a negative zeta potential, which is fundamental to its dispersing action. When calcium lignosulfonate adsorbs onto the surface of particles in a suspension, it imparts this negative charge to the particles. The resulting electrostatic repulsion between the like-charged particles prevents them from agglomerating, thus stabilizing the suspension.

Studies have shown that the zeta potential of particles in a suspension is significantly influenced by the presence of calcium lignosulfonate. For example, one study fractionated calcium lignosulfonate by molecular weight and found that the fraction with a molecular weight between 5,000 and 10,000 Da, which contained more sulfonic and carboxyl groups, imparted the highest zeta potential (-36 mV) to titanium dioxide particles. tandfonline.com This indicates that a higher charge density leads to stronger electrostatic repulsion and better dispersion. The stability of calcium lignosulfonate suspensions is also influenced by pH and ionic strength. nih.gov

The table below summarizes findings from a study on different fractions of calcium lignosulfonate and their effect on the zeta potential of TiO₂ particles.

| Fraction | Molecular Weight (Mw) | Key Characteristics | Resulting Zeta Potential on TiO₂ |

| Fraction 3 | 7621 Da | Higher content of sulfonic and carboxyl groups | -36 mV |

| Fraction 5 | 21646 Da | Higher hydrophobicity and surface activity | Largest adsorption amount |

Data sourced from a study on the physicochemical properties of calcium lignosulfonate fractions. tandfonline.com

Hydrophobic Interaction Chromatography for Hydrophobicity Assessment

Hydrophobic Interaction Chromatography (HIC) has emerged as a powerful technique for assessing the amphiphilic character of calcium lignosulfonate. nih.gov This chromatographic method separates molecules based on their hydrophobicity. In HIC, a high salt concentration in the mobile phase promotes the adsorption of the lignosulfonate molecules onto a weakly hydrophobic stationary phase. nih.govd-nb.info Subsequently, a decreasing salt gradient is employed to elute the molecules, with less hydrophobic molecules eluting earlier. nih.gov

Research has demonstrated that HIC can effectively fractionate lignosulfonates based on their chemical composition, particularly revealing differences in their degree of sulfonation. nih.gov Lignosulfonates with a higher content of strongly polar sulfo groups exhibit less hydrophobicity and therefore elute earlier in the HIC separation. nih.gov The separation is influenced by both the degree of sulfonation and the molecular mass of the lignosulfonate molecules. acs.org This technique provides a detailed fingerprint of the hydrophobic composition and amphiphilic character of the lignosulfonate sample. acs.org

A two-dimensional approach, combining HIC with Size Exclusion Chromatography (SEC), offers a more in-depth characterization. nih.gov This 2D-LC method provides simultaneous information on both the molecular weight distribution and the functionality-type distribution, offering a comprehensive picture of the lignosulfonate's composition.

Contact Angle Measurements and Wettability Studies

Contact angle measurements are a fundamental tool for evaluating the wettability of surfaces and the effect of surfactants like calcium lignosulfonate. mdpi.comncsu.edu The contact angle, formed at the interface of a liquid, solid, and gas, provides a quantitative measure of the wetting of a solid by a liquid. Lower contact angles generally indicate better wettability.

Studies have shown that the addition of lignosulfonates can significantly alter the wettability of surfaces. ncsu.edu For instance, research on the wettability of a hydrophobic powder demonstrated that the effectiveness of sodium lignosulfonate in improving wettability was dependent on its molecular structure. ncsu.edu Lignosulfonates with a smaller molecular weight or a higher degree of sulfonation were found to improve the wettability of the hydrophobic powder more effectively. ncsu.edu

The contact angle of calcium lignosulfonate solutions on various surfaces can be influenced by factors such as its concentration and the nature of the surface itself. ustb.edu.cn For example, in studies related to mineral flotation, the contact angle of calcium lignosulfonate on mineral surfaces like apatite and dolomite was measured to understand its selective depression effect. ustb.edu.cn

Surface Tension Measurements

Surface tension is a key property of liquids that describes the energy required to increase its surface area. Surfactants, like calcium lignosulfonate, are known to reduce the surface tension of aqueous solutions. greenagrochem.comgreenagrochem.com This property is central to its function as a dispersant and emulsifier in various applications. greenagrochem.comfao.org

The measurement of surface tension provides insight into the surface activity of calcium lignosulfonate. ncsu.edu The reduction in surface tension is attributed to the adsorption of lignosulfonate molecules at the air-water interface. ncsu.edu The effectiveness of a lignosulfonate in reducing surface tension is related to its molecular structure, including its molecular weight and degree of sulfonation. ncsu.edu Research on sodium lignosulfonates has shown that those with a larger weight-average molecular weight or a lower degree of sulfonation exhibit higher surface activity, meaning they are more effective at lowering the surface tension of an aqueous solution. ncsu.edu This is because the density of lignosulfonate molecules assembling at the water-air interface increases under these conditions. ncsu.edu

Nitrogen Adsorption/Desorption Isotherms (BET/BJH) for Porous Structure

Nitrogen adsorption/desorption isotherm analysis, specifically the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods, is a standard technique for characterizing the porous structure of materials. researchgate.netfau.eu The BET method is used to determine the specific surface area of a material, while the BJH method provides information about the pore size distribution. researchgate.netnih.gov

For calcium lignosulfonate, these techniques can reveal details about its physical structure, which can influence its properties and applications. For example, a study on a calcium lignin adsorbent prepared from pulping waste liquor reported a BET surface area of 14.48 m²/g. researchgate.net The nitrogen adsorption/desorption isotherm was classified as type IV with an H3 hysteresis loop, indicating a mesoporous structure. rsc.org The BJH method further revealed an average pore size of 12.95 nm for this mesoporous calcium lignin. researchgate.net Such information is valuable for understanding the material's capacity for adsorption and its potential use as a binder or in other applications where porosity is a factor. scielo.org.za

Molecular Weight and Functional Group Composition Analysis

A thorough understanding of the molecular weight distribution and the types and quantities of functional groups is essential for predicting and controlling the performance of calcium lignosulfonate.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of polymers like calcium lignosulfonate. nih.govfao.org This method separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.

The molecular weight of calcium lignosulfonate is not a single value but rather a distribution, often characterized by the weight-average molecular weight (Mw) and number-average molecular weight (Mn). fao.org Commercial calcium lignosulfonates typically exhibit a wide molecular weight distribution. researchgate.net For instance, a specific grade of calcium lignosulfonate is defined by a weight-average molecular weight in the range of 40,000 to 65,000 g/mol , with over 90% of the material having a molecular weight between 1,000 and 250,000 g/mol . santos.comfao.org GPC analysis provides a detailed profile of this distribution, which is crucial for applications where molecular size plays a critical role, such as in dispersants and binders. greenagrochem.comresearchgate.net

Table 1: Typical Molecular Weight Characteristics of Calcium Lignosulfonate

| Parameter | Value Range | Reference |

| Weight-Average Molecular Weight (Mw) | 40,000 - 65,000 g/mol | santos.comfao.org |

| Molecular Weight Range | >90% between 1,000 and 250,000 g/mol | santos.comfao.org |

This table presents a typical range for a specific grade of calcium lignosulfonate and may vary for other products.

Quantification of Sulfonate and Carboxylic Acid Groups

The functional group composition, particularly the content of sulfonate and carboxylic acid groups, significantly influences the properties of calcium lignosulfonate, such as its solubility, dispersibility, and chelating ability. mdpi.comgreenagrochem.com

Quantification of Sulfonate Groups: The degree of sulfonation is a critical parameter that distinguishes lignosulfonates from other lignins and imparts their characteristic water solubility. d-nb.infomdpi.com Several methods are employed to quantify the sulfonic acid groups.

Elemental Analysis: The total sulfur content can be determined by elemental analysis. By subtracting the inorganic sulfur (sulfate), the organic sulfur content, which corresponds to the sulfonate groups, can be calculated. fao.org

Titration Methods: Potentiometric and conductometric titrations are used to quantify the strongly acidic sulfonic acid groups. acs.orgresearchgate.net These methods involve titrating the lignosulfonate sample with a standard base and identifying the equivalence point corresponding to the neutralization of the sulfonic acid groups.

Headspace Gas Chromatography (HS-GC): A more recent method involves the quantification of sulfur dioxide released upon treatment of the lignosulfonate with phosphoric acid, which is then measured by HS-GC. acs.org

Infrared Spectroscopy (IR): Characteristic absorption bands in the IR spectrum, such as those around 1210-1220 cm⁻¹, 1037 cm⁻¹, and 655 cm⁻¹, are indicative of sulfonate groups. fao.orgfao.org Quantitative analysis using IR spectroscopy is also possible. mdpi.com

Studies have reported sulfonate group contents in lignosulfonates ranging from approximately 1.5 to 2.0 mmol/g. researchgate.net

Quantification of Carboxylic Acid Groups: Carboxylic acid groups also contribute to the anionic character of lignosulfonates. mdpi.com

Titration Methods: Potentiometric titration can also be used to quantify the weakly acidic carboxylic acid groups, which are identified by a second inflection point in the titration curve after the neutralization of the stronger sulfonic acid groups. researchgate.net

³¹P NMR Spectroscopy: After derivatization, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the quantification of various hydroxyl and carboxylic acid groups. nih.gov

The carboxylic acid group content in lignosulfonates has been reported to be in the range of 0.6 to 3.0 mmol/g. researchgate.net

Table 2: Typical Functional Group Content in Lignosulfonates

| Functional Group | Content Range (mmol/g) | Reference |

| Sulfonic Acid Groups | 1.5 - 2.0 | researchgate.net |

| Carboxylic Acid Groups | 0.6 - 3.0 | researchgate.net |

This table provides a general range for lignosulfonates; specific values for calcium lignosulfonate may vary.

Determination of Phenolic Hydroxyl Groups

The quantification of phenolic hydroxyl groups is crucial as they are a key indicator of the reactivity of lignosulfonates. bme.huresearchgate.net Several analytical techniques are employed for this purpose, each with distinct principles and applications.

Ionization Difference Ultraviolet Spectrophotometry (∆ε-method) A relatively simple and inexpensive method for determining phenolic hydroxyls in lignin-based materials is Ionization Difference Ultraviolet Spectrophotometry (∆ε-IDUS). bme.huresearchgate.net The principle of this method is founded on the bathochromic (shift to longer wavelength) and hyperchromic (increase in absorbance) shifts that occur in the ultraviolet (UV) absorption spectrum of lignin when phenolic hydroxyl groups ionize under alkaline conditions. bme.huacs.org The analysis involves measuring the UV spectrum of a solubilized lignin sample at both neutral (e.g., pH 6) and alkaline (e.g., pH 12) conditions. bme.hu By subtracting the neutral spectrum from the alkaline one, an ionization difference spectrum is generated. acs.org The magnitude of the absorbance difference at specific wavelengths (often near 300 nm and 350 nm) is correlated to the concentration of phenolic hydroxyl groups. vtt.fi

However, the choice of solvent can significantly affect the ionization difference spectra. acs.org Furthermore, comparisons with other methods like Nuclear Magnetic Resonance (NMR) have shown that the ∆ε-method might underestimate the total amount of phenolic hydroxyls, potentially because some sterically hindered groups resist ionization. researchgate.net Despite this, ∆ε-IDUS is considered a useful technique for screening and comparing different lignin samples based on their phenolic hydroxyl content. bme.hu

Folin-Ciocalteu Method The Folin-Ciocalteu (F-C) assay is a colorimetric method used for the in-vitro assay of phenolic and polyphenolic antioxidants. wikipedia.org The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate. wikipedia.org In the presence of phenolic compounds and under alkaline conditions, this mixture is reduced to form a blue-colored phosphotungstic-phosphomolybdenum complex. nih.gov The intensity of the blue color, which can be measured spectrophotometrically (e.g., at 655 nm or 660 nm), is proportional to the amount of phenolic compounds present. wikipedia.orgmdpi.com

It is important to note that the F-C reagent is not specific to phenolic compounds but reacts with any reducing substance present in the sample. wikipedia.org Therefore, the method measures the total reducing capacity of a sample rather than providing an absolute quantification of phenolic groups alone. wikipedia.org The results are often expressed as gallic acid equivalents (GAE). wikipedia.orgmdpi.com

Potentiometric Titration Potentiometric titration can be used to differentiate and quantify acidic functional groups in lignosulfonates, including sulfonic, carboxylic, and phenolic hydroxyl groups. The titration is typically performed in a non-aqueous solvent, such as ethylene (B1197577) diamine, using a titrant like tetrabutylammonium (B224687) hydroxide (B78521). researchgate.netscispace.com As the titration proceeds, different functional groups are neutralized at distinct potential ranges, creating inflections in the titration curve. researchgate.net Generally, carboxylic acid groups ionize at a pH of around 3-4, while phenolic hydroxyl groups ionize at a higher pH range, typically between 9 and 11. researchgate.net This difference allows for their separate quantification from the titration data. researchgate.net

Table 1: Comparison of Methods for Phenolic Hydroxyl Group Determination

| Technique unfold_more | Principle unfold_more | Key Aspects unfold_more |

|---|---|---|

| Ionization Difference UV Spectrophotometry (∆ε-method) | Spectrophotometric; measures change in UV absorbance upon ionization of phenolic groups in alkaline solution. bme.hu | Relatively simple and inexpensive; results can be affected by solvent choice and steric hindrance of phenolic groups. researchgate.netacs.org |

| Folin-Ciocalteu Method | Colorimetric; measures the reduction of a phosphomolybdate/phosphotungstate reagent by reducing substances, including phenols. wikipedia.org | Measures total reducing capacity, not specific to phenols; results expressed as equivalents (e.g., Gallic Acid Equivalents). wikipedia.org |

| Potentiometric Titration | Electrochemical; measures potential changes during titration to identify and quantify different acidic functional groups based on their pKa values. researchgate.net | Can distinguish between different acidic groups (sulfonic, carboxylic, phenolic); requires non-aqueous solvents for clear differentiation. researchgate.netscispace.com |

Rheological Characterization of Dispersions

The rheological, or flow, properties of calcium lignosulfonate dispersions are fundamental to its application as a dispersant, binder, and water reducer. chinalignin.comresearchgate.net Aqueous solutions of calcium lignosulfonate are known to have low to moderate viscosity, which is highly dependent on factors such as concentration, temperature, and shear rate. greenagrochem.com

Effect of Concentration The most significant factor influencing the viscosity of calcium lignosulfonate dispersions is its concentration. As the concentration of calcium lignosulfonate in water increases, the viscosity of the solution also increases. chinalignin.comgreenagrochem.com At low concentrations, the effect on the viscosity of a suspension may be minimal. acs.org However, as concentration rises, increased interactions between the polymer chains lead to greater flow resistance. Some studies have found that ultrafiltration concentrates of calcium lignosulfonates can undergo significant viscosity increases and even form gels at high solids content (e.g., 42%) when made alkaline. acs.orgnorthwestern.edu

Shear Rate Behavior Studies on the shear-rate behavior of lignosulfonates have shown that they can exhibit Newtonian flow, meaning their viscosity remains constant regardless of the applied shear rate. acs.org This behavior is reported to persist even in solutions up to 35% concentration and is considered typical of dispersions containing corpuscular (globular) particles with mutual repulsion. acs.org This suggests that the lignosulfonate particles in solution are relatively rigid. acs.org In applications such as cement pastes, the addition of lignosulfonate reduces the yield stress and viscosity of the paste due to the dispersion of cement particles, which is achieved through electrostatic repulsion and steric hindrance mechanisms. scielo.brresearchgate.net

Influence of Chemical Environment The chemical environment, particularly pH, can have a pronounced effect on the rheology of calcium lignosulfonate dispersions. A notable increase in viscosity occurs when solutions of calcium lignosulfonate are made alkaline. acs.orgnorthwestern.edu This is attributed to the ionization of phenolic groups, which increases electrostatic repulsion between the polymer molecules, potentially leading to structural unfolding and increased hydrodynamic volume. researchgate.net

Table 2: Influence of Concentration on the Viscosity of Calcium Lignosulfonate Dispersions

| Concentration (% w/w) unfold_more | Relative Viscosity (Conceptual) unfold_more | Observed Behavior unfold_more |

|---|---|---|

| < 10 | Low | Solution behaves as a Newtonian fluid with minimal impact on the viscosity of suspensions. acs.org |

| 10 - 30 | Moderate | Viscosity increases steadily with concentration. Solutions generally maintain Newtonian flow characteristics. acs.org |

| 30 - 40 | High | Significant increase in viscosity. Still may exhibit linear shear-rate (Newtonian) behavior. acs.org |

| > 40 | Very High to Gel | At high solids content, especially under alkaline conditions, viscosity can increase dramatically, leading to the formation of gels. acs.org |

Mechanistic Research on Calcium Lignosulfonate Interactions

Dispersion Mechanisms of Particulate Systems

The ability of calcium lignosulfonate (CLS) to disperse particles in a liquid medium is a cornerstone of its industrial applications. This dispersive power arises from a combination of electrochemical and physical phenomena that prevent particles from aggregating. The primary mechanisms at play are electrostatic repulsion and steric hindrance, which are intricately linked to the adsorption of CLS molecules onto the surfaces of the particles. mdpi.comtandfonline.com The effectiveness of these mechanisms is, in turn, influenced by environmental factors such as pH and the concentration of other electrolytes in the system. mdpi.commdpi.com

Electrostatic Repulsion Phenomena

The primary mechanism by which calcium lignosulfonate stabilizes particulate dispersions is through electrostatic repulsion. mdpi.comtandfonline.com When CLS adsorbs onto the surface of particles, it imparts a negative charge. greenagrochem.com This is due to the presence of anionic functional groups, primarily sulfonate (–SO₃⁻) and carboxyl (–COO⁻) groups, within the lignosulfonate polymer structure. mdpi.com

The adsorption of these negatively charged macromolecules creates an electrical double layer around each particle. The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching one another and aggregating, thus maintaining a stable dispersion. mdpi.com The magnitude of this repulsive force is often quantified by measuring the zeta potential of the particles. A more negative zeta potential generally indicates a greater degree of electrostatic stabilization. tandfonline.com

Research has shown a direct correlation between the concentration of adsorbed CLS and the resulting zeta potential of the particles. For instance, in studies with titanium dioxide (TiO₂) particles, the zeta potential becomes increasingly negative as more CLS is adsorbed onto the particle surfaces. tandfonline.com This enhanced negative charge leads to stronger repulsive forces and, consequently, a more stable suspension. The effectiveness of electrostatic repulsion can be influenced by the molecular weight of the CLS, with some studies indicating that lower molecular weight fractions, which possess a higher density of sulfonic and carboxyl groups, can lead to a higher zeta potential. tandfonline.com

Steric Hindrance Effects

In addition to electrostatic repulsion, steric hindrance plays a significant role in the dispersion mechanism of calcium lignosulfonate, particularly at higher concentrations and with higher molecular weight fractions. tandfonline.comresearchgate.net Steric hindrance, also known as steric stabilization, arises from the physical barrier created by the adsorbed CLS macromolecules on the particle surfaces.

Studies have shown that while electrostatic repulsion may be the dominant mechanism at lower CLS concentrations, the contribution of steric hindrance becomes more pronounced as the concentration and molecular weight of the CLS increase. tandfonline.com For example, in titanium dioxide suspensions, higher molecular weight CLS fractions demonstrated the best dispersive ability at higher concentrations, which was attributed to the increased steric hindrance effect. tandfonline.comresearchgate.net The combination of both electrostatic repulsion and steric hindrance provides a robust mechanism for stabilizing a wide range of particulate systems. researchgate.net

Adsorption Kinetics and Isotherms on Solid Surfaces

The effectiveness of calcium lignosulfonate as a dispersant is fundamentally linked to its ability to adsorb onto the surface of particles. The study of adsorption kinetics and isotherms provides crucial insights into the rate and equilibrium of this process. Research has consistently shown that the adsorption of lignosulfonates, including the calcium salt, onto various solid surfaces follows established models. mdpi.comresearchgate.net

The adsorption process is not instantaneous and is characterized by a time-dependent pattern. researchgate.net Kinetic studies have revealed a two-step process for the adsorption of calcium lignosulfonate on surfaces like limestone. This typically involves an initial rapid adsorption phase, followed by a slower second step. mdpi.comresearchgate.net The pseudo-second-order kinetic model has been found to provide the best fit for describing the adsorption rate of lignosulfonates on various solids, including chitosan-silica beads and limestone. researchgate.netresearchgate.net

The equilibrium of CLS adsorption is often described by the Langmuir isotherm model. mdpi.comresearchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the surface and forms a monolayer at maximum adsorption. The Langmuir isotherm has been successfully applied to describe the equilibrium adsorption of lignosulfonates on solids such as lead zirconate titanate, titanium oxide, and alumina. mdpi.com However, some studies, particularly with Berea sandstone, have found that the Freundlich isotherm model provides a better fit for the adsorption data. nih.gov

The adsorption capacity of CLS is influenced by its molecular weight. Higher molecular weight fractions of CLS, which tend to be more hydrophobic and have greater surface activity, often exhibit a larger adsorption amount on solid-water interfaces. tandfonline.com This increased adsorption capacity can contribute to enhanced dispersion performance. tandfonline.comnih.gov

Table 1: Adsorption Isotherm Models for Calcium Lignosulfonate on Various Surfaces

| Solid Surface | Best Fit Isotherm Model | Reference |

| Limestone | Langmuir | mdpi.com |

| Chitosan-Silica Beads | Langmuir | researchgate.net |

| Berea Sandstone | Freundlich | nih.gov |

Influence of pH and Electrolyte Concentration on Colloidal Stability

The stability of colloidal dispersions stabilized by calcium lignosulfonate is highly sensitive to the pH and electrolyte concentration of the surrounding medium. mdpi.commdpi.com These factors directly impact the electrostatic and steric forces that govern particle interactions.

Influence of pH: The pH of the solution plays a critical role in determining the surface charge of both the particles and the adsorbed CLS molecules. researchgate.net The anionic nature of CLS arises from its sulfonate, carboxyl, and phenolic hydroxyl groups, whose degree of ionization is pH-dependent. mdpi.com The sulfonate groups are strongly acidic and remain ionized over a wide pH range (above pH 2). mdpi.com In contrast, the carboxylic acid groups typically ionize around pH 3-4, and the phenolic hydroxyl groups ionize at a much higher pH, around 9-10. mdpi.comresearchgate.net

Influence of Electrolyte Concentration: The concentration of electrolytes, or salinity, also has a profound effect on the stability of CLS-stabilized dispersions. mdpi.com The presence of counterions (like Ca²⁺ from the CLS itself or other salts in the solution) can screen the negative charges on the lignosulfonate molecules. mdpi.com This charge screening effect reduces the electrostatic repulsion between particles, making the dispersion more susceptible to aggregation.

An increase in electrolyte concentration generally leads to a decrease in the thickness of the electrical double layer surrounding the particles, further weakening the repulsive forces. mdpi.com Studies have shown that increasing the concentration of salts like sodium chloride (NaCl) and calcium chloride (CaCl₂) can increase the adsorption of CLS onto surfaces like limestone, but it also reduces the electrostatic repulsion, which can be detrimental to dispersion stability. researchgate.net The valence of the counterions is also important, with divalent cations like Ca²⁺ having a much greater impact on reducing electrostatic repulsion than monovalent cations like Na⁺. researchgate.net

Formation of Viscoelastic Layers and Pickering Emulsions

Beyond the primary mechanisms of electrostatic repulsion and steric hindrance, calcium lignosulfonate can stabilize dispersions through the formation of viscoelastic layers at interfaces and by acting as a stabilizer in Pickering emulsions. mdpi.com

Pickering Emulsions: A Pickering emulsion is a type of emulsion that is stabilized by solid particles adsorbed at the interface between the two immiscible liquid phases, rather than by conventional surfactants. mdpi.com Under certain conditions, such as specific pH or high electrolyte concentrations, lignosulfonates can precipitate or aggregate to form colloidal particles. researchgate.net These lignosulfonate particles can then adsorb at the oil-water interface, effectively stabilizing the emulsion. mdpi.com This shifts the stabilization mechanism from that of a soluble polymer to that of a particulate stabilizer. researchgate.net The ability of lignosulfonates to form and stabilize Pickering emulsions has been demonstrated and is an area of ongoing research. researchgate.netnih.gov

The stability of these emulsions is influenced by factors such as the wettability of the lignosulfonate particles and their concentration. mdpi.com Lignosulfonate-stabilized Pickering emulsions have potential applications in various fields, including the formulation of agrochemicals and controlled-release systems. mdpi.comacs.org

Chelation and Complexation Mechanisms

Calcium lignosulfonate possesses the ability to chelate and form complexes with metal ions, a property that contributes to its functionality in various applications. mdpi.comgreenagrochem.com This chelating capacity stems from the presence of multiple functional groups within the lignosulfonate structure that can act as ligands, binding to metal cations.

The primary functional groups involved in chelation are the hydroxyl (–OH) and carboxyl (–COOH) groups. researchgate.net Research has indicated that the abundance of hydroxyl groups, in particular, is a major contributor to the complexation properties of calcium lignosulfonate. researchgate.net These groups can donate lone pairs of electrons to form coordinate bonds with metal ions, effectively sequestering them within the lignosulfonate macromolecule.

The efficiency of chelation is influenced by several factors, including the concentration of the calcium lignosulfonate, the concentration of the metal ions, and the pH of the solution. researchgate.net Studies have shown that the amount of complexed Ca²⁺ per unit mass of CLS increases with the concentration of the CLS solution. researchgate.net Furthermore, an increase in the external Ca²⁺ concentration or an increase in the solution's pH can enhance the complexation performance. researchgate.net For instance, raising the pH to 11 has been shown to significantly improve the complexation capacity of CLS. researchgate.net

This chelating ability is utilized in agricultural applications, where calcium lignosulfonate can bind to micronutrients, improving their availability and uptake by plants. lignincorp.com It can also interact with other chemicals in water treatment processes, for example, by complexing with metal ions which can interfere with the effectiveness of disinfectants. lignincorp.com The interaction of lignosulfonates with metal ions like iron (Fe) and calcium (Ca) has been studied, confirming the formation of stable complexes. nih.govacs.org

Interaction with Polyvalent Cations (e.g., Ca²⁺, Al³⁺)

Calcium lignosulfonate (CLS), a byproduct of the wood pulping industry, exhibits complex interactions with polyvalent cations such as calcium (Ca²⁺) and aluminum (Al³⁺), which are crucial in various industrial and environmental applications. researchgate.netgoogle.com The fundamental structure of lignosulfonate is a complex polymer with anionic properties, allowing it to interact with positively charged ions. mdpi.comangpacmin.com

In soil systems, the calcium ions (Ca²⁺) present on the surface of CLS can participate in ion exchange with other cations. frontiersin.org For instance, in saline soils, Ca²⁺ can exchange with sodium (Na⁺), contributing to the reduction of soil salinity. frontiersin.org This cation exchange mechanism can also lead to the displacement of hydrogen (H⁺) and aluminum (Al³⁺) ions from soil colloids. nih.gov The released Al³⁺ can then form complexes with the lignosulfonate anions, creating soluble organo-aluminum compounds that can be leached from the soil, thereby reducing aluminum toxicity. nih.gov This complexation of Al³⁺ by the functional groups of CLS also prevents its hydrolysis, which would otherwise produce more H⁺ and increase soil acidity. nih.gov

The interaction between CLS and polyvalent cations is also significant in cementitious systems. The presence of Ca²⁺ from CLS can influence the hydration process of cement. mdpi.com Furthermore, the negatively charged lignosulfonate can interact with positively charged coagulants like aluminum sulfate (B86663) in water treatment processes, affecting coagulation and flocculation performance. lignincorp.com Research has shown that the addition of CLS to acidic soils significantly increases exchangeable Ca²⁺ while decreasing exchangeable Al³⁺. nih.gov This is attributed to the dual action of Ca²⁺ displacing Al³⁺ from soil colloids and the subsequent complexation of the released Al³⁺ by the lignosulfonate polymer. nih.gov

Table 1: Effect of Calcium Lignosulfonate on Soil Cation Exchange

| Treatment | Soil pH | Exchangeable Ca²⁺ (g/kg) | Exchangeable Na⁺ (g/kg) | Reference |

|---|---|---|---|---|

| Control (No CLS) | Increased | 0.15 | 0.75 | frontiersin.org |

| With CLS | Decreased | 0.39 | 0.23 | frontiersin.org |

This table illustrates the impact of Calcium Lignosulfonate (CLS) on soil chemical properties under salinity stress. The addition of CLS led to a decrease in soil pH and sodium content while increasing the calcium content, demonstrating the ion exchange capabilities of CLS.

Nucleation Poisoning in Hydration Processes

In the context of cement hydration, calcium lignosulfonate acts as a retarder, and one of the proposed mechanisms for this retardation is nucleation poisoning. nih.gov This phenomenon primarily involves the hindrance of the formation and growth of hydration products, particularly calcium hydroxide (B78521) (Ca(OH)₂) and calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gels. nih.govresearchgate.net

The lignosulfonate anions (SO₄²⁻) are believed to adsorb onto the surfaces of cement particles and the newly forming nuclei of hydration products. nih.gov This adsorption creates a physical barrier that inhibits further growth of the crystal structures. nih.gov Specifically, the poisoning effect of lignosulfonate anions on the nucleation process of Ca(OH)₂ hinders its crystallization. nih.govresearchgate.net This interference with Ca(OH)₂ formation can, in turn, lead to an increase in the pH of the cement slurry system. nih.gov

Binding and Cementation Mechanisms

Ion Exchange Processes in Soil Systems

The application of calcium lignosulfonate to soil initiates significant ion exchange processes that contribute to soil stabilization. mdpi.come3s-conferences.org Lignin (B12514952), when dissolved in water, releases high-valence Ca²⁺ cations. mdpi.com These calcium ions can then replace lower-valence cations, such as Na⁺, from the binding water film surrounding soil particles. mdpi.com This exchange weakens the thickness of the adsorbed water layer, leading to an increase in the inter-particle forces and consequently improving the cohesion between soil particles. mdpi.com

This cation exchange mechanism is particularly effective in expansive soils, where it helps to reduce the spacing of montmorillonite (B579905) interlayers. researchgate.net By replacing monovalent ions with divalent calcium ions, the diffused double layer of clay particles is compressed, leading to a more stable soil structure. dergipark.org.tr Studies have demonstrated that the addition of CLS to soil results in a decrease in soil pH and sodium content, alongside an increase in calcium and potassium levels, directly reflecting the ion exchange process at play. frontiersin.org This alteration of the soil's chemical properties is a key factor in the improvement of its mechanical characteristics. mdpi.com The process involves the dissociation of OH⁻ and Ca²⁺ from the lignosulfonate in the soil's pore water, which then react with the cations on the surface of the soil particles. mdpi.com

Adsorption and Encapsulation of Particles

Calcium lignosulfonate enhances soil stability through the adsorption and encapsulation of soil particles. mdpi.come3s-conferences.org When mixed into soil, lignosulfonates can undergo a protonation reaction, forming positively charged compounds that are then adsorbed onto the surface of negatively charged soil particles. mdpi.commdpi.com This electrostatic attraction leads to the wrapping and covering of individual or aggregated soil particles, forming a polymeric film. mdpi.comresearchgate.net

Pore Filling and Inter-particle Bridging Effects

Simultaneously, the long-chain polymer molecules of lignosulfonate act as bridges between adjacent soil particles or aggregates. mdpi.com These "bridging" structures enhance the tensile strength of the soil by physically connecting particles that were previously only in point contact. mdpi.com In some cases, particularly in cement-stabilized soils, the hydration products of cement, influenced by the presence of CLS, precipitate and accumulate in the voids, forming new and more stable crystalline structures that further enhance the bridging effect. mdpi.com The cementing agents formed by the calcium bridges of lignin effectively connect the soil particles, creating a more coherent and stronger soil mass. mdpi.com This combined effect of filling the gaps and linking the particles is a crucial aspect of the soil stabilization provided by calcium lignosulfonate. mdpi.com

Table 2: Summary of Mechanistic Effects of Calcium Lignosulfonate in Soil

| Mechanism | Description | Effect on Soil Properties | References |

|---|---|---|---|

| Ion Exchange | Replacement of low-valence cations (e.g., Na⁺) with high-valence Ca²⁺ from CLS. | Increased inter-particle forces, improved cohesion, reduced swelling potential. | mdpi.comfrontiersin.orgmdpi.com |

| Adsorption & Encapsulation | CLS polymers adsorb onto and coat soil particles, forming agglomerates. | Increased soil density, improved stability, formation of a protective film. | mdpi.commdpi.come3s-conferences.org |

| Pore Filling & Bridging | CLS fills voids between particles and forms physical bridges connecting them. | Increased compaction, reduced porosity, enhanced tensile strength. | mdpi.commdpi.commdpi.com |

This table provides an overview of the key mechanisms through which Calcium Lignosulfonate interacts with and improves soil properties, based on findings from multiple research studies.

Advanced Applications and Performance Research

Cement and Concrete Systems

The performance of lignosulfonic acid, calcium salt in cementitious systems is a subject of extensive research, focusing on its influence on fresh and hardened properties of concrete.

Rheological Modulation in Cement Pastes and Concrete

The addition of this compound significantly modifies the rheological properties of cement pastes and concrete, which is crucial for the ease of mixing, placing, and finishing of concrete. ligninchina.com

This compound acts as a dispersant in concrete mixes. ligninchina.com The molecules of calcium lignosulfonate adsorb onto the surface of cement particles. sidleychem.comlignincorp.com This adsorption imparts a negative charge to the cement particles, leading to electrostatic repulsion between them. greenagrochem.comlignincorp.com This repulsion prevents the flocculation or clumping of cement particles, releasing the water that would otherwise be trapped within these agglomerates. sidleychem.comlignincorp.comgreenagrochem.com This mechanism allows for a reduction in the water-to-cement ratio by 5-15% while maintaining the desired workability. ligninchina.comgreenagrochem.com The hydrophobic groups in the lignosulfonate molecules are adsorbed on the cement particle surface, while the hydrophilic groups improve the solubility between the admixture and the cement, enhancing the hydrophilicity of the cement particles. sidleychem.com This improved dispersion and wetting of cement particles contribute to more efficient hydration. ligninchina.com

The water-reducing effect of calcium lignosulfonate leads to several benefits, including increased strength and durability due to a lower porosity in the hardened concrete. greenagrochem.comgreenagrochem.com

Table 1: Water Reduction and Strength Improvement with Calcium Lignosulfonate

| Property | Improvement |

|---|---|

| Water Reduction | 5-15% ligninchina.comgreenagrochem.comgreenagrochem.com |

| 28-day Compressive Strength Increase | 10-20% greenagrochem.comkingsunconcreteadmixtures.com |

This table provides a summary of the typical improvements observed with the use of calcium lignosulfonate as a water reducer.

By dispersing cement particles and reducing water demand, this compound significantly enhances the workability of fresh concrete. ligninchina.comlignincorp.com This is characterized by an increase in the slump of the concrete, which is a measure of its consistency and flowability. greenagrochem.com For instance, the addition of calcium lignosulfonate can increase the slump from a low-plasticity range of 3-5 cm to a more workable range of 8-18 cm without altering the cement and water content. greenagrochem.com This improved workability facilitates easier placement, compaction, and finishing of the concrete, which is particularly beneficial in complex formwork or heavily reinforced structures. ligninchina.com

The enhancement of workability is a direct result of the dispersing action of the lignosulfonate molecules, which creates a lubricating layer around the cement particles, reducing inter-particle friction. sidleychem.com This leads to a more fluid and cohesive concrete mix. ligninchina.com

This compound is known to act as a set retarder, delaying the initial and final setting times of cement. ligninchina.comlignincorp.com This property is advantageous in situations requiring extended workability, such as in large concrete pours or during hot weather conditions. ligninchina.comlignincorp.com The retarding effect is attributed to several mechanisms, including the adsorption of lignosulfonate molecules onto the surface of cement minerals and their hydrates, which hinders the nucleation and growth of hydration products. researchgate.netnih.gov

The presence of sugars in commercial lignosulfonates can also contribute significantly to the retardation of cement setting. researchgate.netscielo.br Research has shown that lignosulfonate influences the hydration of both tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A), the main reactive phases in Portland cement. researchgate.netresearchgate.net It can retard the hydration of C₃S while sometimes accelerating the initial formation of ettringite from C₃A hydration. researchgate.netresearchgate.net The degree of retardation generally increases with a higher dosage of the admixture. researchgate.net The delayed addition of lignosulfonate to the cement paste can lead to a greater retarding effect compared to immediate addition. researchgate.netntnu.no

Compatibility Studies with Various Cement Compositions

The effectiveness of this compound can vary depending on the chemical composition of the cement. ligninchina.combohrium.com Compatibility issues can arise, potentially leading to a higher demand for the admixture, severe set retardation, or even rapid stiffening. ntnu.no

Microstructural Impacts on Hardened Cement Paste

The use of this compound as a water reducer has a notable impact on the microstructure of the hardened cement paste. By enabling a reduction in the water-to-cement ratio, it leads to a denser and more homogeneous microstructure with reduced porosity. greenagrochem.comlignincorp.com This denser structure is a key factor in the observed increase in compressive and flexural strength, as well as the enhanced durability of the concrete. lignincorp.comligninchina.com

Electron microscopy studies have revealed that the addition of calcium lignosulfonate results in a more uniform distribution of hydration products and the formation of longer, more interconnected crystalline fibers. greenagrochem.comgreenagrochem.com This creates a stronger network structure within the cement matrix. greenagrochem.comgreenagrochem.com The slower crystal growth rate, a consequence of the retarding effect, allows for more complete crystal development. greenagrochem.com Furthermore, the adsorption of lignosulfonate on the surface of cement particles can influence the morphology of hydration products like ettringite. researchgate.net The reduction in pore water evaporation due to the admixture also contributes to a more stable internal structure. greenagrochem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tricalcium silicate (C₃S) |

| Tricalcium aluminate (C₃A) |

| Ettringite |

Computational and Theoretical Research

Molecular Modeling of Interaction Mechanisms (e.g., with soil exchangeable acidity and enzymes)

Molecular modeling has been employed to investigate the complex interactions between calcium lignosulfonate (CLS) and components of environmental systems, such as soil and its enzymatic machinery. These computational approaches elucidate the mechanisms responsible for its effectiveness as a soil amendment.

Recent studies have utilized molecular modeling calculations to explore the interaction between CLS and soil exchangeable acidity, particularly phytotoxic exchangeable aluminum (Al³⁺), as well as soil enzymes. nih.gov The findings from these simulations reveal that the benefits of CLS in soil are attributable to the strong competitive adsorption of exchangeable Al³⁺ by the active functional groups present on the surface of the CLS molecule. nih.gov This interaction leads to the immobilization of the toxic aluminum ions. nih.gov

Furthermore, modeling has demonstrated enhanced interactions between CLS and soil enzymes. nih.gov This facilitation of enzyme interaction is credited to the active functional group surfaces of the lignosulfonate. nih.gov These computational insights support experimental observations where CLS application reduced phytotoxic exchangeable Al³⁺ more effectively than traditional amendments like lime, thereby improving soil fertility and health. nih.gov

Simulation of Adsorption and Dispersion Behavior

The adsorption and dispersion characteristics of calcium lignosulfonate are central to its function as a dispersant, plasticizer, and sacrificial agent in various industrial processes. Simulation and modeling are key to understanding and predicting this behavior.

The adsorption of calcium lignosulfonate onto solid surfaces, such as sandstone and limestone, has been described using established isotherm models. Research indicates that its adsorption on Berea sandstone follows the Freundlich isotherm law. nih.gov In other systems, such as onto limestone, the adsorption equilibrium is well-described by the Langmuir isotherm over certain concentration ranges. researchgate.net

Kinetic studies reveal that the adsorption and desorption of CLS are not instantaneous but rather time-dependent processes. researchgate.net The kinetics can be characterized by a biphasic pattern, involving a fast initial step followed by a much slower one. A second-order kinetic model has been successfully applied to determine the apparent rate coefficients for both adsorption and desorption. researchgate.net Computational and experimental data show that several factors influence the extent of CLS adsorption.

Table 1: Factors Influencing Calcium Lignosulfonate Adsorption

The dispersing mechanism of CLS is primarily attributed to electrostatic repulsion. mdpi.com The adsorption of the anionic lignosulfonate molecules onto particles imparts a negative charge, causing them to repel each other and preventing agglomeration. mdpi.commdpi.com This behavior is pH-dependent and can be influenced by the formation of lignosulfonate aggregates in solution. mdpi.com

Structure-Performance Relationship Modeling

Modeling the relationship between the molecular structure of calcium lignosulfonate and its performance is critical for optimizing its use and for chemical modification efforts. Key structural features that are often modeled include molecular weight and the content of functional groups.

The molecular weight of lignosulfonate has a significant impact on its performance as a dispersant. For example, in titanium dioxide suspensions, an increase in the molecular weight of calcium lignosulfonate was found to increase its adsorption onto the particle surfaces. mdpi.com However, the relationship is not always linear, as excessively high molecular weights can lead to inefficient dispersion due to particle bridging. mdpi.com

The content of sulfonate groups is another crucial structural parameter. A higher sulfonate group content generally leads to better dispersion performance due to increased negative charge density and electrostatic repulsion. mdpi.commdpi.com Studies have shown that a higher number of sulfonic groups is necessary to effectively chelate calcium ions and alter the adsorption of CLS on surfaces like cement particles, thereby improving fluidity. mdpi.com

Research has highlighted that a simple increase in molecular weight alone is not sufficient to enhance dispersing properties. mdpi.com The interplay between molecular weight and the chemical nature of functional groups is key. For instance, modifying lignosulfonates by introducing different chemical groups can drastically alter their adsorption and dispersion behavior, demonstrating that the type of functional group has a strong effect on performance. mdpi.commdpi.com

Table 2: Example of Structure-Performance Relationship for Calcium Lignosulfonate in Titanium Dioxide Suspension

Note: The data in the table is based on findings related to lignosulfonates in specific applications and illustrates the principle of structure-performance relationships. mdpi.com

Table of Compounds Mentioned

Environmental and Sustainability Considerations in Research

Waste Valorization in the Pulp and Paper Industry

The pulp and paper industry generates significant amounts of waste, with spent sulfite (B76179) liquor being a major component. nih.govmdpi.com This liquor contains lignosulfonates, which can be recovered and utilized. ligninchina.comnih.gov The production of calcium lignosulfonate is a prime example of valorizing this waste stream. greenagrochem.comgreenagrochem.com Instead of being discarded or incinerated for low-value energy, the lignin-rich spent liquor is processed to create a commercially valuable product. mdpi.comgreenagrochem.com

The process of obtaining calcium lignosulfonate typically involves treating the waste liquor from the calcium-base acid sulfite process of wood pulping. lignosulfonate.com The raw material, which can be hardwood or softwood chips, is cooked in a sulfite liquor containing calcium bisulfite. greenagrochem.com This process sulfonates the lignin (B12514952), making it water-soluble and allowing for its separation from the cellulose (B213188) fibers. greenagrochem.comgreenagrochem.com The resulting spent sulfite liquor is rich in lignosulfonic acid, which is then neutralized with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate, to form calcium lignosulfonate. greenagrochem.com

Several methods exist for separating and purifying lignosulfonates from the spent liquor, including precipitation, membrane filtration (ultrafiltration), and ion-exchange. ligninchina.com The Howard method, for example, uses lime to precipitate calcium lignosulfonates. ligninchina.com Ultrafiltration has been commercially used to concentrate the spent liquor and achieve a high purity of lignosulfonates. ligninchina.comnih.gov

The benefits of this valorization are multifaceted. It reduces the environmental burden of the pulp and paper industry by minimizing waste. lignosulfonate.com Furthermore, it provides a renewable and biodegradable alternative to synthetic chemicals in various applications, contributing to a reduction in pollution and greenhouse gas emissions. lignosulfonate.com

Table 1: Lignin Sources and Recovery Methods

| Lignin Source | Recovery/Production Process | Key Characteristics |

|---|---|---|

| Sulfite Pulping (Spent Sulfite Liquor) | Neutralization with calcium base (e.g., calcium hydroxide) after pulping. greenagrochem.com Separation via methods like precipitation or ultrafiltration. ligninchina.com | Water-soluble, contains sulfonate groups. greenagrochem.comnih.gov |

| Kraft Pulping (Black Liquor) | Acid precipitation. ieabioenergy.com Can be modified through processes like sulfomethylation to produce lignosulfonates. fao.org | Lower sulfur content compared to lignosulfonates. ieabioenergy.com |

| Organosolv Pulping | Hydrothermal treatment with organic solvents. ieabioenergy.com | Low sulfur and ash content, more hydrophobic. ieabioenergy.com |

Biorefinery Concept for Sustainable Chemical Production

The production and utilization of calcium lignosulfonate align with the principles of a lignocellulosic biorefinery. A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass. researchgate.netosti.gov In this context, wood is the biomass feedstock, and the pulp and paper mill acts as the initial stage of the biorefinery.

The biorefinery concept aims to utilize all components of the biomass, minimizing waste and maximizing value. osti.gov In the case of sulfite pulping, while the primary product is cellulose for paper, the lignin fraction is not discarded but is converted into calcium lignosulfonate. greenagrochem.comgreenagrochem.com This integration is crucial for the economic viability and sustainability of the biorefinery. fao.org

Research has explored expanding the role of lignosulfonates within the biorefinery framework. For instance, lignosulfonates produced from biorefinery lignins through sulfomethylation have been shown to be effective water reducers for concrete. bohrium.commdpi.comnih.gov Studies have also investigated the catalytic depolymerization of calcium lignosulfonate to produce high-value oxygenated aromatic compounds, further enhancing its value. rsc.org

The integration of calcium lignosulfonate production into a biorefinery offers several advantages:

Resource Efficiency: It ensures that a larger portion of the raw biomass is converted into valuable products. osti.gov

Environmental Benefits: It reduces waste and provides a sustainable source of chemicals, lessening the reliance on fossil fuels. lignosulfonate.com

Table 2: Applications of Calcium Lignosulfonate in Sustainable Practices

| Application Area | Function of Calcium Lignosulfonate | Sustainability Aspect |

|---|---|---|

| Agriculture | Dust suppressant, soil stabilizer, and chelating agent. chinalignin.comlignincorp.comlignincorp.com | Reduces soil erosion, improves water retention, and enhances nutrient uptake in plants. chinalignin.comlignincorp.comnih.gov Approved for use in organic farming. chinalignin.comlignincorp.com |

| Construction | Concrete admixture (water reducer). bohrium.commdpi.com | Improves the workability and strength of concrete, reducing the amount of water and cement needed. bohrium.com |

| Ceramics | Binder and plasticizer. lignincorp.com | Increases the strength of green and dry clay bodies, reducing breakage and energy consumption during drying. lignincorp.com |

| Fiberboard Production | Formaldehyde-free adhesive. researchgate.net | Provides an eco-friendly alternative to synthetic resins, resulting in panels with very low formaldehyde (B43269) emissions. researchgate.net |

Circular Economy Principles in Calcium Lignosulfonate Research

The production and use of calcium lignosulfonate are central to the circular economy model within the pulp and paper industry. The circular economy aims to eliminate waste and promote the continual use of resources. mdpi.comresearchgate.net The valorization of lignin, a major industrial byproduct, into calcium lignosulfonate is a key example of this principle in action. mdpi.com

By transforming what would otherwise be a waste stream into a valuable resource, the industry moves from a linear "take-make-dispose" model to a more sustainable, circular one. mdpi.com This approach not only addresses waste management challenges but also creates new economic opportunities and reduces the environmental footprint of the industry. mdpi.comnih.gov

Research in this area focuses on enhancing the circularity of lignin-derived products. This includes developing new applications for calcium lignosulfonate and improving the efficiency of its production. For example, studies on using calcium lignosulfonate as a binder for eco-friendly fiberboard panels made from recycled fibers further close the loop by incorporating another waste stream. researchgate.net

The key circular economy principles embodied by calcium lignosulfonate research include:

Waste as a Resource: Utilizing spent sulfite liquor, a byproduct of the pulping process, as the primary raw material. lignosulfonate.comgreenagrochem.com

Designing out Waste and Pollution: Creating a useful product from a potential pollutant, thereby reducing the environmental impact of the pulp and paper industry. lignosulfonate.commdpi.com

Keeping Products and Materials in Use: The use of calcium lignosulfonate in various applications extends the life of the carbon sequestered in the original wood biomass.

The continued research and development in the field of calcium lignosulfonate are crucial for advancing the circular bioeconomy, which seeks to create a sustainable and resilient economic system based on renewable biological resources. mdpi.commdpi.com

Emerging Research Frontiers and Future Directions

Development of High-Performance Calcium Lignosulfonate Derivatives

The modification of calcium lignosulfonate (CLS) is a key area of research aimed at enhancing its performance for various applications. researchgate.net Scientists are actively exploring chemical modifications to improve properties like surface activity, dispersing ability, and thermal stability. researchgate.nettandfonline.com

One approach involves synthesizing derivatives by introducing new functional groups. For instance, an azo calcium lignosulfonate (ACL) was synthesized by coupling a diazonium salt from p-aminobenzene sulphonic acid with CLS. tandfonline.com This modification resulted in a derivative with higher surface tension and lower foaming ability compared to unmodified CLS. tandfonline.com Crucially, the dispersing ability of ACL was found to be superior to that of CLS at dosages higher than 0.5%, leading to improved flexural and compressive strength in mortars. tandfonline.com

Another strategy is the graft modification of CLS. Researchers have successfully synthesized graft copolymers using monomers like p-styrenesulfonate and maleic anhydride. researchgate.net These modified CLS derivatives have demonstrated excellent viscosity reduction properties and salt tolerance, making them suitable for use as thinners in drilling fluids. researchgate.net The viscosity reduction rates were significant in fresh water (80.77%), saline-based (75.00%), and calcium-based (70.50%) drilling fluids. researchgate.net

Furthermore, modifications such as sulfomethylation, acylation, and the Mannich reaction with aliphatic polyamines are being investigated to create derivatives with ultra-low interfacial tension, which could have applications in enhanced oil recovery. mdpi.com The goal of these modifications is to increase both the hydrophilic and hydrophobic moieties within the lignosulfonate structure. mdpi.com

The table below summarizes the property enhancements achieved through the development of specific CLS derivatives.

| Derivative | Modification Method | Key Improved Properties | Potential Application |

| Azo calcium lignosulfonate (ACL) | Coupling with a diazonium salt | Higher surface tension, lower foaming, superior dispersing ability | Concrete admixtures tandfonline.com |

| Grafted CLS (SMLS) | Grafting with p-styrenesulfonate and maleic anhydride | Excellent viscosity reduction, high salt tolerance | Drilling fluid thinners researchgate.net |